N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-10-18(22-12-15)16-6-5-11-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJFTAVUERGQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide is a synthetic compound that combines a bipyridine moiety with a benzamide structure through an ethylthio group. This unique structure is believed to contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2OS. The structural characteristics include:
- Bipyridine Moiety : This part of the molecule may facilitate interactions with metal ions or biological macromolecules.
- Ethylthio Group : Enhances lipophilicity, potentially improving membrane permeability.
- Benzamide Core : Known for various biological activities, including enzyme inhibition.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Ligand Binding : The bipyridine component may facilitate binding to metal ions or biological macromolecules.
- Enzyme Interaction : The benzamide structure is known for its role in modulating enzyme activity, potentially acting as an inhibitor or substrate.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various bipyridine derivatives found that certain analogs demonstrated substantial antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 μg/ml.
Anticancer Activity
In vitro studies assessing the anticancer potential of similar compounds have yielded promising results. For example, a derivative with a comparable structure was tested against human cancer cell lines such as HCT-116 and HeLa. The results indicated that these compounds inhibited cell proliferation effectively, with IC50 values ranging from 30 to 50 μM. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity (MIC μg/ml) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | <50 (against E. coli) | 30 (HCT-116) |
| Related Bipyridine Derivative | <50 (against S. aureus) | 34 (HeLa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
